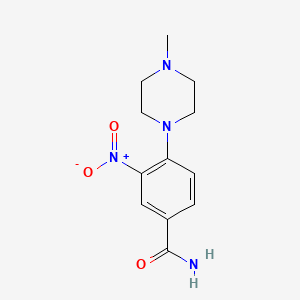
4-tert-butyl-N-(2-methoxy-1-methylethyl)benzamide
Übersicht
Beschreibung
4-tert-butyl-N-(2-methoxy-1-methylethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
4-tert-butyl-N-(2-methoxy-1-methylethyl)benzamide binds to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation and survival, as well as suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to selectively target BTK, with minimal off-target effects on other kinases. It has also been shown to penetrate the blood-brain barrier, suggesting potential utility in the treatment of central nervous system (CNS) lymphomas. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-(2-methoxy-1-methylethyl)benzamide has several advantages as a tool compound for studying BCR signaling and B-cell malignancies. Its potency and selectivity for BTK make it a useful tool for dissecting the role of this kinase in disease pathogenesis. However, its high cost and limited availability may limit its use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-tert-butyl-N-(2-methoxy-1-methylethyl)benzamide and related compounds. One area of interest is the use of this compound in combination with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its efficacy and overcome resistance mechanisms. Another area of interest is the development of CNS-penetrant BTK inhibitors for the treatment of CNS lymphomas. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in human patients with B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2-methoxy-1-methylethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK activity. In vitro studies have shown that this compound can induce apoptosis and inhibit proliferation of CLL and NHL cells. In vivo studies have shown that this compound can inhibit tumor growth and prolong survival in animal models of CLL and NHL.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1-methoxypropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(10-18-5)16-14(17)12-6-8-13(9-7-12)15(2,3)4/h6-9,11H,10H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRVIHFQWAMHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B3955771.png)
![propyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3955773.png)
![3,4,5-triethoxy-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3955780.png)
![3,5-dimethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955787.png)



![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B3955806.png)
![3-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3955814.png)
![5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3955823.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3955825.png)
![ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B3955831.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxypropanamide](/img/structure/B3955838.png)